molecular formula C18H13NO3 B3829506 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione

4-[(4-acetylphenyl)amino]-1,2-naphthalenedione

Cat. No. B3829506
M. Wt: 291.3 g/mol
InChI Key: VFQDKMWSKDRWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-acetylphenyl)amino]-1,2-naphthalenedione, also known as Naphthol AS-E, is a synthetic dye used in various scientific research applications. It is a yellowish-orange powder that is soluble in water and organic solvents.

Scientific Research Applications

4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E is widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. It is also used as a pH indicator and in the synthesis of various organic compounds. In addition, 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E has been used in the development of biosensors for detecting glucose and other biomolecules.

Mechanism of Action

The mechanism of action of 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E involves the formation of a complex with metal ions, which results in a change in the fluorescence intensity of the dye. The binding of 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E to metal ions is reversible, allowing for the detection of metal ions in real-time.
Biochemical and Physiological Effects:
4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E has no known biochemical or physiological effects on humans or animals. However, it has been shown to be toxic to aquatic organisms at high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E is its high sensitivity and selectivity for metal ions. It can detect metal ions in the nanomolar range, making it a valuable tool for studying metal ion homeostasis in cells and tissues. However, 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E has limitations in terms of its stability and solubility in aqueous solutions. It is also sensitive to pH and temperature changes, which can affect its fluorescence intensity.

Future Directions

There are several future directions for the use of 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E in scientific research. One area of interest is the development of new biosensors for detecting biomolecules such as glucose and neurotransmitters. Another area of interest is the use of 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E in imaging studies to visualize metal ions in living cells and tissues. Additionally, the development of new synthesis methods for 4-[(4-acetylphenyl)amino]-1,2-naphthalenedione AS-E could lead to improved stability and solubility in aqueous solutions.

properties

IUPAC Name

4-(4-acetylanilino)naphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-16-10-17(21)18(22)15-5-3-2-4-14(15)16/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDKMWSKDRWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylanilino)naphthalene-1,2-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.